BF 227
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BF 227 是一种化学化合物,以其在正电子发射断层扫描 (PET) 中作为淀粉样蛋白成像探针的应用而闻名。 它对淀粉样蛋白-β (Aβ) 纤维,特别是 Aβ1-42,具有很高的结合亲和力,使其成为诊断和研究阿尔茨海默病的宝贵工具 .
科学研究应用
BF 227 具有广泛的科学研究应用,包括:
化学: 用作研究淀粉样蛋白-β 纤维化学性质的探针。
生物学: 有助于了解淀粉样蛋白-β 聚集的生物学机制及其在神经退行性疾病中的作用。
医学: 用于 PET 成像以早期诊断阿尔茨海默病,提供对疾病进展和治疗效果的见解。
工业: 用于开发针对淀粉样蛋白-β 纤维的诊断工具和治疗剂。
安全和危害
作用机制
BF 227 通过特异性结合淀粉样蛋白-β 纤维,特别是 Aβ1-42,发挥其作用。结合亲和力归因于化合物的杂环结构和官能团,它们通过氢键和疏水相互作用与纤维相互作用。 这种结合允许使用 PET 成像可视化大脑中的淀粉样蛋白斑块,有助于诊断和研究阿尔茨海默病 .
准备方法
合成路线和反应条件
BF 227 是通过一系列涉及杂环结构形成的化学反应合成的。合成通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过在酸性条件下使取代的苯甲醛与杂环胺反应而合成的。
官能团修饰: 然后通过取代反应引入各种官能团来修饰核心结构。这些修饰增强了化合物对淀粉样蛋白-β 纤维的结合亲和力和特异性。
纯化: 使用重结晶或色谱等技术纯化最终产物,以达到所需的纯度水平。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇反应: 在工业反应器中进行大规模间歇反应以合成核心结构并引入官能团。
纯化和质量控制: 使用工业规模色谱和重结晶纯化产品。质量控制措施,包括高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱,确保化合物符合所需的纯度标准。
化学反应分析
反应类型
BF 227 经历各种化学反应,包括:
取代反应: 将官能团引入核心结构。
氧化和还原: 修饰以增强结合亲和力和特异性。
络合: 形成与金属离子络合以用于成像目的。
常用试剂和条件
取代反应: 在酸性或碱性条件下,卤代苯甲醛和杂环胺等试剂。
氧化和还原: 高锰酸钾等氧化剂或硼氢化钠等还原剂。
络合: 在水溶液或有机溶剂中,铜或锌等金属离子。
主要产物
从这些反应中形成的主要产物是 this compound 的衍生物,它们具有增强的结合性质和对淀粉样蛋白-β 纤维的特异性。
属性
IUPAC Name |
5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMUPHKOPBPPS-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of BF227?
A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]
Q2: How does BF227 interact with Aβ fibrils?
A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]
Q3: Does BF227 bind to other misfolded proteins besides Aβ?
A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]
Q4: Does BF227 binding to Aβ fibrils have any downstream effects?
A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]
Q5: What is the molecular formula and weight of BF227?
A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.
Q6: Is there any spectroscopic data available for BF227?
A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]
Q7: How do modifications to the BF227 structure affect its binding affinity?
A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []
Q8: What is the blood-brain barrier permeability of BF227?
A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []
Q9: Has BF227 been tested in animal models of AD?
A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []
Q10: What is the clinical significance of BF227 PET imaging?
A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]
Q11: Are there any ongoing clinical trials involving BF227?
A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []
Q12: What analytical methods are used to characterize and quantify BF227?
A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。